Trioxifene mesylate
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Overview
Description
Trioxifene mesylate is a selective estrogen receptor modulator (SERM) that was developed for its potential use in treating breast and prostate cancers. It exhibits competitive binding activity against estradiol for the estrogen receptor alpha (ERα) and antagonistic activity against ERα-mediated gene expression . Despite its promising properties, this compound was eventually abandoned during clinical development .
Preparation Methods
The synthesis of trioxifene mesylate involves several steps, starting from the appropriate aromatic ketones and phenol ethers. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl with 4-(2-pyrrolidin-1-ylethoxy)phenylmethanone.
Mesylation: The final step involves the conversion of the compound into its mesylate salt form using methanesulfonic acid.
Industrial production methods would likely follow similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Trioxifene mesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the aromatic rings.
Substitution Reactions: The mesylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reactions but often include modified aromatic compounds with altered functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptor signaling pathways.
Medicine: Explored as a treatment for breast and prostate cancers due to its antiestrogenic properties.
Mechanism of Action
Trioxifene mesylate exerts its effects by binding to the estrogen receptor alpha (ERα), competing with estradiol. This binding inhibits ERα-mediated gene expression, leading to reduced estrogenic activity in target tissues. The compound’s mixed agonist-antagonist actions on estrogen target tissues contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Trioxifene mesylate is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene:
Tamoxifen: Another SERM used in breast cancer treatment, but with different endocrine effects and toxicity profiles.
Similar compounds include:
- Tamoxifen
- Raloxifene
- Toremifene
This compound’s unique properties, such as its specific binding affinity and mixed agonist-antagonist actions, distinguish it from these other compounds .
Properties
CAS No. |
68307-81-3 |
---|---|
Molecular Formula |
C31H35NO6S |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4) |
InChI Key |
RAHJASYQAFJPFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
68307-81-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63619-84-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone Lilly 133314 Lilly 88571 LY 133314 LY 88571 trioxifene trioxifene mesylate trioxifene methanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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